molecular formula C9H14N2O2 B140764 (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 155689-63-7

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No. B140764
CAS RN: 155689-63-7
M. Wt: 182.22 g/mol
InChI Key: LTRSPDHUDXWHRY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolines. It was first developed in the 1990s as a protein kinase C (PKC) inhibitor, and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. It has been shown to inhibit several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε. The selectivity of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 for different PKC isoforms depends on the concentration used and the cellular context.
Biochemical and Physiological Effects:
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and PKC isoform targeted. Some of the reported effects include:
- Inhibition of cell proliferation and migration
- Induction of apoptosis
- Modulation of ion channel activity
- Regulation of insulin secretion
- Alteration of synaptic plasticity

Advantages and Limitations for Lab Experiments

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC inhibition, as well as its availability from commercial sources. However, there are also some limitations to its use, such as:
- Off-target effects on other kinases or enzymes
- Variable selectivity for different PKC isoforms depending on the cellular context
- Limited solubility in aqueous solutions

Future Directions

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has potential applications in several areas of scientific research, including cancer biology, neurobiology, and cardiovascular disease. Some possible future directions for research with (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 include:
- Investigating the role of specific PKC isoforms in disease states
- Developing more selective PKC inhibitors based on the structure of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220
- Exploring the use of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 as a therapeutic agent for PKC-related diseases
- Studying the effects of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 on other cellular pathways and signaling molecules
In conclusion, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 is a synthetic compound that has been extensively studied as a research tool for PKC inhibition. Its high potency and selectivity make it a valuable tool for investigating the role of PKC in various cellular processes. However, further research is needed to fully understand its effects and potential applications in different contexts.

Synthesis Methods

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can be synthesized through a multi-step process starting from 2-chloro-4-nitrophenol. The key steps involve the formation of an isoquinoline intermediate, which is then reacted with various reagents to yield the final product. The synthesis of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been optimized over the years to improve yield and purity, and several methods have been reported in the literature.

Scientific Research Applications

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been widely used as a research tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can help elucidate the specific functions of PKC isoforms in different contexts.

properties

CAS RN

155689-63-7

Product Name

(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(8R)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

LTRSPDHUDXWHRY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2(CCCC2)C(=O)N1

SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1

Canonical SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.